

SR9011 Hydrochloride Metabolite Identification: A Technical Support Resource

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Compound of Interest		
Compound Name:	SR9011 hydrochloride	
Cat. No.:	B3049455	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of **SR9011 hydrochloride** metabolites.

Frequently Asked Questions (FAQs)

Q1: What is SR9011 and why is metabolite identification important?

SR9011 is a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β , which play a crucial role in regulating circadian rhythms and metabolism.[1][2] By activating REV-ERB, SR9011 influences the expression of genes involved in lipid and glucose metabolism, mitochondrial function, and inflammatory responses.[1][3][4] Identifying the metabolites of SR9011 is essential for understanding its pharmacokinetic profile, determining its biological activity and potential toxicity, and ensuring effective detection in various biological matrices, which is particularly relevant in the context of its potential misuse as a performance-enhancing substance.[5][6]

Q2: What are the main metabolic pathways for SR9011?

In vitro studies using human liver microsomes (HLM) have shown that SR9011 undergoes extensive phase I metabolism.[5][6][7] The primary metabolic reactions include:

Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule.



- Dealkylation: The removal of an alkyl group.
- Oxidation: Various oxidative modifications to the parent compound.

Fourteen distinct metabolites have been detected in HLM incubation samples.[5][6][7][8]

Q3: What analytical techniques are most suitable for identifying SR9011 metabolites?

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is the primary technique used for the identification and structural elucidation of SR9011 metabolites.[5][6][7] This method provides the high sensitivity and mass accuracy required to detect and characterize the low concentrations of metabolites typically found in biological samples. Tandem mass spectrometry (MS/MS) is also crucial for obtaining structural information by analyzing the fragmentation patterns of the parent compound and its metabolites.[5][7][9]

Q4: Have SR9011 or its metabolites been detected in routine doping control samples?

As of late 2016, retrospective analysis of over 1500 doping control samples did not detect the presence of SR9011 or its metabolites.[5][6][8] However, due to its performance-enhancing properties observed in animal studies, regulatory bodies recommend its inclusion in screening methods.[5][7]

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental identification of SR9011 metabolites.

LC-MS/MS Analysis Troubleshooting

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
No or Low Signal for SR9011/Metabolites	Inappropriate MS settings.	Optimize MS parameters, including ionization mode (positive mode is typically used for SR9011), collision energy, and selected reaction monitoring (SRM) transitions.
Poor chromatographic separation.	Adjust the mobile phase composition, gradient, and flow rate. Ensure the analytical column is appropriate and in good condition.[10]	
Sample degradation.	Prepare fresh samples and store them appropriately. Avoid repeated freeze-thaw cycles.	
Ion suppression from matrix effects.	Implement sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Consider using a matrix-matched calibration curve or an internal standard.[10][11]	
Poor Peak Shape (Tailing, Fronting, Splitting)	Column contamination or void.	Flush the column with a strong solvent. If the problem persists, replace the column.[12]
Inappropriate injection solvent.	Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the initial mobile phase.[12]	
Extra-column volume.	Minimize the length and diameter of tubing between the	_



	injector, column, and detector. [12]	
Retention Time Shifts	Inconsistent mobile phase preparation.	Prepare fresh mobile phase daily and ensure accurate composition.
Fluctuations in column temperature.	Use a column oven to maintain a stable temperature.	_
Column aging.	Replace the analytical column after a certain number of injections as recommended by the manufacturer.	
High Background Noise	Contaminated mobile phase or LC system.	Use high-purity solvents and flush the system regularly.[13]
Leaks in the system.	Check all fittings and connections for leaks.	
Dirty ion source.	Clean the ion source according to the manufacturer's instructions.[13]	

Data Presentation

Table 1: Summary of SR9011 Metabolites Identified in Human Liver Microsomes



Metabolite ID	Metabolic Modification
SR11-1	Hydroxylation
SR11-2	Hydroxylation
SR11-3	Hydroxylation
SR11-4	Hydroxylation
SR11-5	Dihydroxylation
SR11-6	Dihydroxylation
SR11-7	Dihydroxylation
SR11-8	N-dealkylation
SR11-9	N-dealkylation + Hydroxylation
SR11-10	N-dealkylation + Hydroxylation
SR11-11	N-dealkylation + Dihydroxylation
SR11-12	O-dealkylation
SR11-13	O-dealkylation + Hydroxylation
SR11-14	Carboxylation
Source: Based on data from Geldof et al. (2016). The exact positions of the modifications were not fully elucidated in the initial study.	

Experimental Protocols In Vitro Metabolism of SR9011 using Human Liver Microsomes (HLM)

Objective: To identify the phase I metabolites of SR9011 in an in vitro setting.

Materials:

• SR9011 hydrochloride

Troubleshooting & Optimization





- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes
- Incubator/water bath (37°C)
- Vortex mixer
- Centrifuge

Procedure:

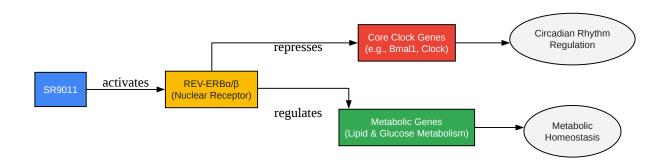
- · Preparation of Incubation Mixture:
 - In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer,
 HLM, and the NADPH regenerating system.
 - Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
- · Initiation of Metabolic Reaction:
 - Add SR9011 (typically dissolved in a small amount of organic solvent like DMSO, then diluted) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of SR9011 should be optimized based on preliminary experiments.
 - Vortex the mixture gently.
- Incubation:



- Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60, 120 minutes) to monitor the time-dependent formation of metabolites.
- · Termination of Reaction:
 - Stop the reaction by adding an equal volume of ice-cold acetonitrile (ACN). The ACN will
 precipitate the proteins.
- Sample Preparation for LC-MS Analysis:
 - Vortex the mixture vigorously to ensure complete protein precipitation.
 - Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
- LC-HRMS Analysis:
 - Inject the supernatant into the LC-HRMS system.
 - Perform chromatographic separation using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Analyze the eluent using a high-resolution mass spectrometer in both positive and negative ionization modes to detect the parent compound and its metabolites.
 - Perform MS/MS analysis on the detected potential metabolites to obtain fragmentation patterns for structural elucidation.

Visualizations

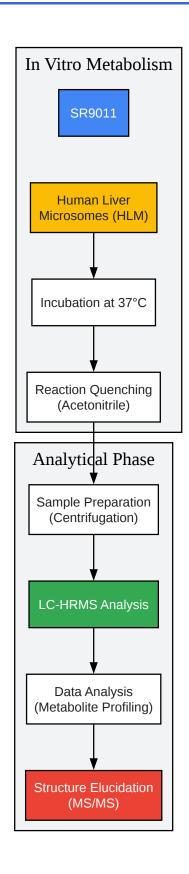




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Caption: SR9011 signaling pathway through REV-ERB activation.

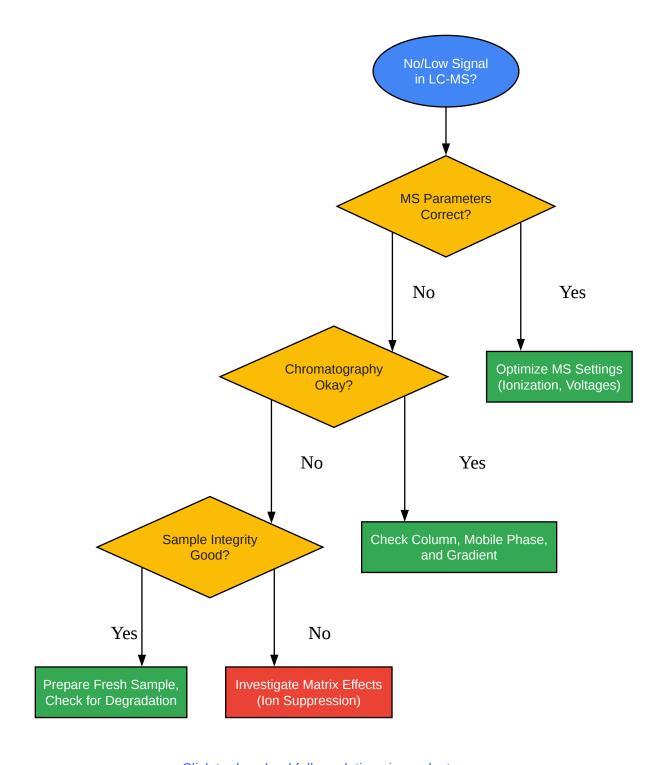




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Caption: Experimental workflow for SR9011 metabolite identification.





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Caption: Troubleshooting logic for no or low signal in LC-MS analysis.

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